molecular formula C14H13N5OS B8543590 N-[5-(6-imidazol-1-yl-pyridin-2-yl)-4-methyl-thiazol-2-yl]-acetamide

N-[5-(6-imidazol-1-yl-pyridin-2-yl)-4-methyl-thiazol-2-yl]-acetamide

Cat. No. B8543590
M. Wt: 299.35 g/mol
InChI Key: WFSBMIADMQHMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940771B2

Procedure details

A mixture of N-(5-iodo-4-methyl-thiazol-2-yl)-acetamide (312 mg), 6-(imidazol-1-yl)pyridine-2-boronic acid pinacol ester (600 mg), 1,1′-bis(diphenylphosphino)ferrocene-dichloropalladium (II) (45 mg) and sodium carbonate (594 mg) in DME (3.1 ml) and water (3.1 ml) is heated in a Emrys Optimiser personal chemistry microwave at 85° C. for 45 minutes. Water is added (5 ml) and the mixture extracted with 3×10% methanol in CH2Cl2, the combined organic layers evaporated and purified by reversed phase chromatography (Method B) collecting the 12.8 minute retention time component. Partial evaporation of the fractions, neutralization with NaHCO3, extraction with 10% methanol in CH2Cl2 (5×) and evaporation gives a white solid. Further purification of this material by normal phase chromatography on silica gel eluting with a gradient from EtOAc to 10% methanol in EtOAc gives the title compound as a white solid. Hplc/MS (Method C) RT 1.31 minutes, M+H 299.9 and M−H 298.0.
Quantity
312 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
594 mg
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
solvent
Reaction Step One
Name
Quantity
3.1 mL
Type
solvent
Reaction Step One
Quantity
45 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[S:6][C:5]([NH:7][C:8](=[O:10])[CH3:9])=[N:4][C:3]=1[CH3:11].[N:12]1([C:17]2[N:22]=[C:21](B3OC(C)(C)C(C)(C)O3)[CH:20]=[CH:19][CH:18]=2)[CH:16]=[CH:15][N:14]=[CH:13]1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.O.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].Cl[Pd]Cl>[N:12]1([C:17]2[N:22]=[C:21]([C:2]3[S:6][C:5]([NH:7][C:8](=[O:10])[CH3:9])=[N:4][C:3]=3[CH3:11])[CH:20]=[CH:19][CH:18]=2)[CH:16]=[CH:15][N:14]=[CH:13]1 |f:2.3.4,7.8.9.10|

Inputs

Step One
Name
Quantity
312 mg
Type
reactant
Smiles
IC1=C(N=C(S1)NC(C)=O)C
Name
Quantity
600 mg
Type
reactant
Smiles
N1(C=NC=C1)C1=CC=CC(=N1)B1OC(C)(C)C(C)(C)O1
Name
Quantity
594 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
3.1 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
3.1 mL
Type
solvent
Smiles
O
Name
Quantity
45 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2].Cl[Pd]Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with 3×10% methanol in CH2Cl2
CUSTOM
Type
CUSTOM
Details
the combined organic layers evaporated
CUSTOM
Type
CUSTOM
Details
purified by reversed phase chromatography (Method B)
CUSTOM
Type
CUSTOM
Details
collecting the 12.8 minute retention time component
Duration
12.8 min
CUSTOM
Type
CUSTOM
Details
Partial evaporation of the fractions, neutralization
EXTRACTION
Type
EXTRACTION
Details
with NaHCO3, extraction
CUSTOM
Type
CUSTOM
Details
with 10% methanol in CH2Cl2 (5×) and evaporation
CUSTOM
Type
CUSTOM
Details
gives a white solid
CUSTOM
Type
CUSTOM
Details
Further purification of this material by normal phase chromatography on silica gel eluting with a gradient from EtOAc to 10% methanol in EtOAc

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1=CC=CC(=N1)C1=C(N=C(S1)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.